

commercial availability of 1-Methyl-2-nitro-1H-indole

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Compound of Interest

Compound Name: 1-Methyl-2-nitro-1H-indole

Cat. No.: B15071315

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Technical Guide: 1-Methyl-2-nitro-1H-indole

Disclaimer: Extensive searches for the commercial availability, synthesis, and biological activity of **1-Methyl-2-nitro-1H-indole** have revealed that this specific compound is not readily available from commercial suppliers, and no specific experimental protocols for its synthesis or biological studies have been identified in the public domain. This guide, therefore, provides information on closely related isomers and general methodologies for the synthesis and potential biological activities of nitroindole derivatives.

Commercial Availability of Related Nitroindole Isomers

While **1-Methyl-2-nitro-1H-indole** does not appear to be commercially available, several positional isomers can be sourced from various chemical suppliers. The following table summarizes the availability of these related compounds.

Compound Name	CAS Number	Formula	Molecular Weight	Purity	Suppliers (Example)
1-Methyl-4-nitro-1H-indole	91482-63-2	C ₉ H ₈ N ₂ O ₂	176.17 g/mol	97%	Sigma-Aldrich, BLD Pharm[1]
1-Methyl-6-nitro-1H-indole	99459-48-0	C ₉ H ₈ N ₂ O ₂	176.17 g/mol	97%-98%	CymitQuimica, Vibrant Pharma Inc. [2][3]

General Synthetic Approaches to Nitroindoles

The synthesis of nitroindoles can be challenging due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation under harsh nitrating conditions. However, several methods have been developed for the regioselective nitration of indoles. A general, non-acidic and non-metallic method for the synthesis of 3-nitroindoles has been reported, which could potentially be adapted for the synthesis of other isomers.

Representative Experimental Protocol: Regioselective Synthesis of 3-Nitroindoles[5]

This protocol describes a general method for the nitration of indole derivatives at the 3-position.

Materials:

- Indole derivative (1 mmol)
- Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)
- Trifluoroacetic anhydride (TFAA) (2 mmol, 420 mg)
- Acetonitrile (CH₃CN) (2 mL)
- Saturated sodium carbonate solution (Na₂CO₃)
- Ethyl acetate (EtOAc)

- Petroleum ether
- Silica gel for column chromatography

Procedure:

- To a reaction tube, add the indole derivative (1 mmol) and tetramethylammonium nitrate (1.1 mmol).
- Dissolve the solids in acetonitrile (1 mL).
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add a solution of trifluoroacetic anhydride (2 mmol) in acetonitrile (1 mL) to the cooled reaction mixture.
- Maintain the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium carbonate solution.
- Extract the product with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired 3-nitroindole derivative.

Note: This is a general procedure for 3-nitroindoles and would require significant modification and optimization for the synthesis of **1-Methyl-2-nitro-1H-indole**.

Potential Biological Activities of Nitroindole Derivatives

Indole and its derivatives are known to possess a wide range of pharmacological properties.^[4] The introduction of a nitro group can significantly modulate the biological activity of the indole

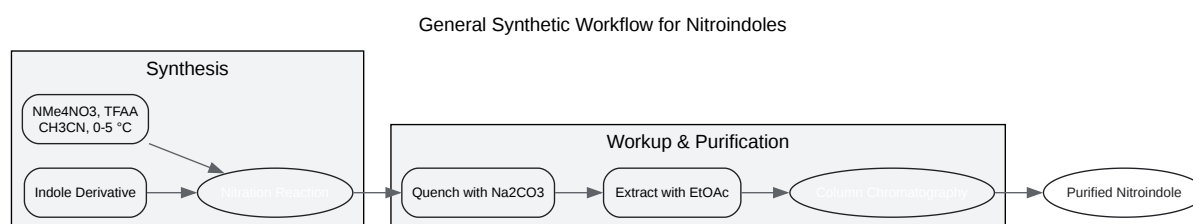
scaffold. While no specific biological data for **1-Methyl-2-nitro-1H-indole** has been found, studies on other nitroindole derivatives suggest potential applications in several therapeutic areas:

- **Anticancer Activity:** Some nitroindole derivatives have been investigated as c-Myc G-quadruplex binders, which can down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells.[5] Other indole derivatives have shown promise as multi-target antiproliferative agents by inhibiting protein kinases such as EGFR, BRAFV600E, and VEGFR-2.[6]
- **Antimicrobial Activity:** Indole-based compounds have been reported to exhibit activity against various microbial strains, including multidrug-resistant bacteria.[4]
- **Antiprotozoal Activity:** Certain nitroimidazole derivatives containing an indole moiety have been synthesized and evaluated for their activity against protozoa like *Trichomonas vaginalis*.[7]

Visualizations

General Synthetic Workflow for Nitroindoles

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroindole derivative, based on the protocol described above.



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Caption: A generalized workflow for the synthesis of nitroindoles.

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